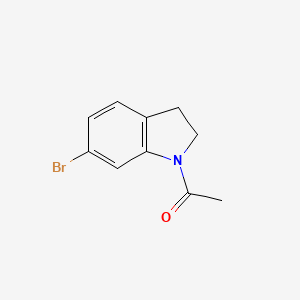

1-(6-Bromoindolin-1-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-bromo-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-7(13)12-5-4-8-2-3-9(11)6-10(8)12/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKDQGYCFLQERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551499 | |

| Record name | 1-(6-Bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114744-53-5 | |

| Record name | 1-(6-Bromo-2,3-dihydro-1H-indol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114744-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(6-Bromoindolin-1-yl)ethanone solubility profile

An In-Depth Technical Guide to the Solubility Profile of 1-(6-Bromoindolin-1-yl)ethanone

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and overall developability. This guide provides a comprehensive technical framework for characterizing the solubility profile of the novel synthetic intermediate, this compound. We move beyond rote protocols to elucidate the underlying physicochemical principles that govern experimental design, offering researchers, scientists, and drug development professionals a robust methodology for thorough solubility assessment. This document details thermodynamic and kinetic solubility determination, explores the critical influence of pH, temperature, and solvent systems, and introduces computational tools for predictive analysis. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility, forming a cornerstone for preclinical development and formulation strategies.

Introduction: The Critical Role of Solubility in Drug Development

In the trajectory of drug discovery and development, the aqueous solubility of a compound is a paramount physical property. It directly influences absorption, distribution, metabolism, and excretion (ADME) characteristics, ultimately dictating the in vivo performance of a potential therapeutic agent.[1] A compound with poor aqueous solubility often faces significant hurdles, including low and erratic bioavailability, which can lead to suboptimal therapeutic efficacy and increased development costs.[2]

This compound (Figure 1) is a substituted indoline derivative, a scaffold of interest in medicinal chemistry. Its physicochemical properties, particularly solubility, are yet to be extensively documented. This guide, therefore, serves as a foundational document, outlining a systematic approach to fully characterize its solubility profile. Understanding this profile is not merely an academic exercise; it is a prerequisite for its classification under the Biopharmaceutics Classification System (BCS) and for the rational design of future formulations.[3][4][5][6] The BCS framework categorizes drugs based on their solubility and permeability, providing a scientific basis for predicting in vivo performance from in vitro measurements.[5][6]

Figure 1: Chemical Structure of this compound

| Identifier | Value |

| IUPAC Name | 1-(6-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one |

| CAS Number | 114744-53-5 |

| Molecular Formula | C₁₀H₁₀BrNO |

| Molecular Weight | 240.10 g/mol |

Data sourced from BLDpharm.[7]

This guide will provide detailed, field-tested protocols and the scientific rationale necessary to build a comprehensive solubility package for this compound, enabling informed decisions in the development pipeline.

Theoretical Foundation: Predicting Solubility Behavior

Before embarking on extensive experimental work, in silico prediction of key physicochemical properties provides invaluable foresight, guiding experimental design and resource allocation. For this compound, the most influential parameters are its lipophilicity (logP) and its acid dissociation constant (pKa).

Predicted Physicochemical Properties

Using established computational algorithms, such as those available in ACD/Percepta or ChemAxon's Marvin Suite, we can estimate the following properties for this compound.[3][8][9]

| Property | Predicted Value | Implication for Solubility |

| logP | ~2.8 - 3.2 | Indicates significant lipophilicity and suggests low intrinsic aqueous solubility. |

| pKa (most basic) | ~ -3.5 to -4.5 | The amide nitrogen is predicted to be extremely weakly basic. The compound is effectively neutral across the entire physiological pH range (1-8). |

| pKa (most acidic) | > 14 | Lacks any significant acidic protons. |

Causality & Insight: The high predicted logP value is the primary indicator that this compound will likely exhibit poor water solubility. The lack of an ionizable center within the physiological pH range (a predicted pKa far outside 0-14) signifies that its solubility will be largely independent of pH.[1][7] This is a critical insight, as it implies that pH modification of formulations will not be a viable strategy for enhancing its solubility. This contrasts sharply with weak acids or bases, whose solubility can be dramatically altered with pH changes, as described by the Henderson-Hasselbalch equation.[10]

Experimental Determination of Solubility

A multi-tiered experimental approach is essential to build a complete solubility profile. This involves distinguishing between kinetic solubility for initial screening and thermodynamic solubility for definitive characterization.

Kinetic vs. Thermodynamic Solubility

It is crucial to understand the distinction between these two measurements as they serve different purposes in the drug discovery process.

-

Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, introduced from a concentrated organic solvent stock (typically DMSO), begins to precipitate in an aqueous buffer.[11][12] It is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions and is useful for early-stage screening.

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure, in equilibrium with the solid form of the substance.[13][14][15] This is the "gold standard" measurement required for biopharmaceutical classification and late-stage development.[16]

The workflow below illustrates the decision-making process for solubility assessment.

Caption: High-level workflow for solubility assessment.

Gold Standard: Equilibrium Solubility via the Shake-Flask Method

The Shake-Flask method, as endorsed by regulatory bodies and pharmacopeias like the USP, is the definitive method for determining thermodynamic solubility.[16]

Protocol: Shake-Flask Solubility Determination

-

Materials & Equipment:

-

This compound (solid, purity >98%)

-

Glass vials (e.g., 4 mL) with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm PTFE syringe filters)

-

Calibrated analytical balance

-

HPLC-UV system

-

Solvents: Purified water, Phosphate Buffered Saline (PBS) pH 7.4, and other relevant organic or mixed-solvent systems.

-

-

Procedure:

-

Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure a solid phase remains at equilibrium.

-

Add a precise volume (e.g., 2 mL) of the desired solvent (e.g., PBS pH 7.4) to the vial.

-

Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

-

Equilibrate the samples for a sufficient duration. Expert Insight: Equilibrium is not assumed; it must be proven. Samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements are statistically identical.

-

After equilibration, remove the vials and allow any suspended particles to settle.

-

Separate the solid from the supernatant by centrifugation at high speed or by filtering through a 0.22 µm filter. Causality: This step is critical to prevent solid particles from artificially inflating the measured concentration. The filter material should be validated for low compound binding.

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable mobile phase and quantify the concentration of this compound using a validated HPLC-UV method against a standard curve.

-

-

Self-Validation:

-

The protocol's integrity is confirmed by the convergence of solubility values at successive time points.

-

The presence of undissolved solid in each vial at the end of the experiment must be visually confirmed.

-

The pH of the final solution should be measured to ensure it has not shifted significantly during the experiment.

-

Factors Influencing the Solubility of this compound

A comprehensive profile requires testing under various conditions that mimic physiological environments and formulation possibilities.

Effect of pH

As predicted by in silico analysis, this compound is a neutral compound. Therefore, its solubility is expected to be independent of pH across the physiological range.

Experimental Design: To confirm this, thermodynamic solubility should be determined in standard buffers representing key physiological compartments:

-

pH 1.2: Simulating gastric fluid.

-

pH 4.5: Simulating the upper intestine.

-

pH 6.8 - 7.4: Simulating the lower intestine and blood.

A flat solubility profile across these pH values would validate the in silico prediction and confirm that pH modification is not a viable solubility enhancement strategy.

Effect of Temperature

Most dissolution processes are endothermic, meaning solubility increases with temperature.[1] Experimental Design: The shake-flask experiment should be conducted at a minimum of two temperatures:

-

25°C (Room Temperature): Standard for comparative data.

-

37°C (Physiological Temperature): Relevant for predicting in vivo behavior.

Comparing the results will reveal the thermodynamic relationship between temperature and solubility for this compound.

Effect of Co-solvents

Given the predicted low aqueous solubility, the use of co-solvents is a primary strategy for creating suitable formulations or analytical stock solutions.[9] Co-solvents are water-miscible organic solvents that increase the solubility of nonpolar compounds by reducing the polarity of the aqueous environment.

Experimental Design: A co-solvent study should be performed using the shake-flask method with various concentrations of common pharmaceutical co-solvents.

| Co-solvent System | Rationale |

| Water/Ethanol (0-50% v/v) | Commonly used in oral liquid formulations. |

| Water/Propylene Glycol (0-50% v/v) | A versatile solvent used in oral, topical, and injectable formulations. |

| Water/PEG 400 (0-50% v/v) | A non-volatile co-solvent often used in soft gelatin capsules and parenteral formulations. |

Plotting solubility as a function of the co-solvent percentage will quantify the enhancement effect and inform formulation development. The solubility is expected to increase exponentially with the fraction of the co-solvent.

Sources

- 1. researchgate.net [researchgate.net]

- 2. acdlabs.com [acdlabs.com]

- 3. acdlabs.com [acdlabs.com]

- 4. m.youtube.com [m.youtube.com]

- 5. acdlabs.com [acdlabs.com]

- 6. 114744-53-5|this compound|BLD Pharm [bldpharm.com]

- 7. chemaxon.com [chemaxon.com]

- 8. docs.chemaxon.com [docs.chemaxon.com]

- 9. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. 1-(6-Bromo-1H-indol-1-yl)ethanone|BLD Pharm [bldpharm.com]

- 13. acdlabs.com [acdlabs.com]

- 14. uwosh.edu [uwosh.edu]

- 15. chemscene.com [chemscene.com]

- 16. Pallas for WINDOWS predicting pKa, logP, logD values and metabolites of compounds [server.ccl.net]

An In-depth Technical Guide to the Selection of Starting Materials for the Synthesis of 1-(6-Bromoindolin-1-yl)ethanone

Introduction

1-(6-Bromoindolin-1-yl)ethanone is a key heterocyclic building block in medicinal chemistry and materials science. Its indoline core, functionalized with a bromine atom on the benzene ring and an acetyl group on the nitrogen, provides multiple reaction sites for further molecular elaboration. The strategic synthesis of this compound is paramount, and the selection of appropriate starting materials is the most critical decision in ensuring a high-yielding, scalable, and cost-effective process. This guide provides a comprehensive analysis of the synthetic pathways leading to this compound, with a primary focus on the rationale behind the choice of starting materials and the critical transformations involved.

The Immediate Precursor: The Logic of a Two-Component Assembly

The structure of this compound logically deconstructs into two primary components: the 6-bromoindoline scaffold and the N-acetyl group . This retrosynthetic analysis points to the most direct and convergent synthetic strategy: the N-acetylation of 6-bromoindoline.

Core Precursor: 6-Bromoindoline

6-Bromoindoline is the immediate and most crucial precursor for this synthesis. Its availability and purity directly impact the efficiency of the final step and the quality of the target molecule. The final transformation is a standard N-acetylation reaction.

Mechanism and Rationale for N-Acetylation

The nitrogen atom of the indoline ring is a secondary amine, making it a proficient nucleophile. It readily attacks an electrophilic acetylating agent. The choice of acetylating agent and base is critical for achieving high conversion and minimizing side reactions.

-

Acetylating Agents :

-

Acetyl Chloride : Highly reactive and efficient, often used with a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.

-

Acetic Anhydride : A less aggressive, more manageable reagent. It can be used with a base or, in some cases, neat or with an acid catalyst. The byproduct, acetic acid, is less corrosive than HCl.

-

-

Base Selection : The base prevents the protonation of the indoline nitrogen by the acidic byproduct, which would otherwise render it non-nucleophilic and halt the reaction. Anhydrous potassium carbonate is an effective and economical choice, particularly in polar aprotic solvents like 1,2-dichloroethane.[1]

Experimental Protocol: N-Acetylation of 6-Bromoindoline

This protocol is adapted from established procedures for the N-acetylation of indoline derivatives.[1]

Materials:

-

6-Bromoindoline

-

Acetyl Chloride (or Acetic Anhydride)

-

Anhydrous Potassium Carbonate (or Triethylamine)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 6-bromoindoline (1.0 eq) and anhydrous DCM.

-

Base Addition : Add anhydrous potassium carbonate (1.5 eq) to the suspension.

-

Cooling : Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition : Slowly add acetyl chloride (1.1 eq) dropwise to the stirred suspension.

-

Reaction : Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude this compound by flash column chromatography or recrystallization.

The Foundational Starting Point: Synthesis of the 6-Bromoindoline Core

The synthesis of the 6-bromoindoline core is the lengthier and more complex part of the overall process. It is almost universally prepared via the reduction of 6-bromoindole .[2][3] Therefore, 6-bromoindole stands as the most fundamental starting material for this synthetic endeavor.

From 6-Bromoindole to 6-Bromoindoline: The Critical Reduction Step

The conversion of the indole heterocycle to an indoline involves the reduction of the C2-C3 double bond within the pyrrole ring. The choice of reducing agent is non-trivial, as the bromine substituent is susceptible to reductive cleavage (hydrodebromination).

-

Catalytic Hydrogenation : This is the preferred industrial method. Using a catalyst such as Palladium on Carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate) provides a clean and efficient reduction of the indole double bond without affecting the aryl bromide.[1]

-

Strong Hydride Reagents (Caution Advised) : Reagents like Lithium Aluminum Hydride (LiAlH₄) are powerful enough to reduce the indole ring. However, they are known to cause significant loss of the bromine substituent, leading to a mixture of the desired product and tryptamine. This side reaction complicates purification and lowers the overall yield.[4]

Diagram: Synthetic Pathway Overview

Caption: Key synthetic routes converging on the synthesis of this compound.

Constructing the 6-Bromoindole Heterocycle: A Matter of Regiochemical Control

The synthesis of 6-bromoindole itself can be approached from several fundamental starting materials. The choice of route depends on the desired level of regiochemical purity and the availability of precursors.

Route A: Fischer Indole Synthesis

The Fischer indole synthesis is a classic, robust, and highly reliable method for constructing indole rings with precise control over substituent placement on the benzene portion.

-

Starting Materials : 4-Bromophenylhydrazine and a suitable carbonyl compound, typically acetaldehyde or its synthetic equivalent.

-

Causality : The reaction proceeds by forming a phenylhydrazone, which then undergoes a-sigmatropic rearrangement (the key indole-forming step) under acidic conditions. Because the bromine atom is already fixed at the para-position of the phenylhydrazine, the final product is exclusively the 6-bromo isomer. This method eliminates the formation of other bromoindole regioisomers, simplifying purification significantly.

Route B: Direct Bromination of Indole

While seemingly the most direct approach, the direct bromination of commercially available indole is fraught with challenges.

-

Starting Materials : Indole and a brominating agent like N-bromosuccinimide (NBS) or elemental bromine.[2]

-

Causality and Challenges : The indole ring is highly activated towards electrophilic substitution. The C3 position is the most nucleophilic, leading to the rapid formation of 3-bromoindole as a major byproduct.[1] Polybromination is also common. While specific conditions (e.g., using DMF as a solvent) can favor substitution on the benzene ring, achieving high selectivity for the C6 position is difficult and often results in a mixture of C5, C6, and C7 isomers that require tedious chromatographic separation.[1][2] For this reason, this route is often avoided in large-scale synthesis where product purity is critical.

Data Summary: Starting Material Options

| Synthetic Step | Starting Material(s) | Key Reagents | Advantages | Disadvantages |

| Final Acetylation | 6-Bromoindoline | Acetyl Chloride, K₂CO₃ | High-yielding, straightforward reaction. | Requires anhydrous conditions. |

| Indoline Formation | 6-Bromoindole | H₂, Pd/C | Clean reduction, high yield. | Requires hydrogenation equipment. |

| Indole Synthesis (Fischer) | 4-Bromophenylhydrazine, Acetaldehyde | Acid catalyst (e.g., H₂SO₄, PPA) | Excellent regiochemical control. | Hydrazine starting materials can be hazardous. |

| Indole Synthesis (Direct) | Indole | N-Bromosuccinimide (NBS) | Atom economical, fewer steps. | Poor regioselectivity, difficult purification. |

Diagram: Recommended Experimental Workflow

Caption: Recommended workflow for the synthesis, prioritizing regiocontrol and yield.

Conclusion and Expert Recommendation

For the synthesis of this compound, the most scientifically sound and commercially viable route begins with 4-bromophenylhydrazine . The Fischer Indole Synthesis provides unambiguous regiochemical control, delivering pure 6-bromoindole and obviating the complex purification challenges associated with direct bromination.

Subsequent catalytic hydrogenation of 6-bromoindole to 6-bromoindoline is a clean and efficient transformation that preserves the critical C-Br bond. The final N-acetylation is a standard, high-yielding reaction. This multi-step, but highly controlled, pathway ensures the highest possible purity and yield of the final product, making it the recommended choice for researchers, scientists, and drug development professionals.

References

-

CN104292145A : Preparation method of 6-bromoindole derivative. Google Patents.

-

Guidechem : 6-Bromoindole 52415-29-9 wiki.

-

Sigma-Aldrich : 6-Bromoindole 96% 52415-29-9.

-

ResearchGate : Concerning the Preparation of 6-Bromotryptamine.

-

Benchchem : A comparative study of different synthetic routes to 5-bromoindole.

-

Chem-Impex : 6-Bromoindole.

-

MDPI : 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety.

-

PubChem : 6-Bromoindole.

Sources

A Technical Guide to the Potential Biological Activities of 1-(6-Bromoindolin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2] This technical guide explores the potential biological activities of a specific, under-investigated derivative: 1-(6-Bromoindolin-1-yl)ethanone. By synthesizing evidence from studies on structurally related bromo-substituted and N-acetylated indoline compounds, we present a compelling rationale for investigating its potential as an anticancer, neuroprotective, and antimicrobial agent. This document provides a framework for the initial synthesis, screening, and mechanistic evaluation of this promising molecule, complete with detailed experimental protocols and logical workflows designed to rigorously assess its therapeutic potential.

Introduction: The Indoline Scaffold as a Foundation for Drug Discovery

The indole nucleus and its reduced form, indoline, are cornerstones of modern drug discovery, lauded for their structural versatility and wide range of biological activities.[1] These heterocyclic systems are present in a multitude of natural products and synthetic pharmaceuticals, demonstrating efficacy in oncology, neurology, and infectious disease management.[3] The therapeutic potential of an indoline derivative is significantly influenced by the nature and position of its substituents.

Two key structural features of this compound suggest a high potential for bioactivity:

-

Halogenation (Bromine at C6): The introduction of a bromine atom onto the indoline ring can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties. Halogens, particularly bromine, can enhance binding affinity to target proteins through halogen bonding, increase metabolic stability, and improve membrane permeability. Studies have repeatedly shown that bromo-substitution on heterocyclic scaffolds can confer potent anticancer and antimicrobial properties.[4][5] For instance, 6-bromo-substituted quinazolines have demonstrated significant antiproliferative activity against leukemia cell lines.[6]

-

N-Acetylation: The ethanone (acetyl) group at the N1 position amidates the indoline nitrogen, which can influence the molecule's electronic properties, planarity, and hydrogen bonding capacity. N-acetylation is a common strategy in medicinal chemistry to modify a compound's solubility, stability, and interaction with biological targets.[7] In some contexts, an acetyl moiety can contribute to anti-inflammatory effects.[8]

Given these structural attributes, this compound emerges as a compelling candidate for biological investigation. This guide outlines a structured approach to exploring its therapeutic promise.

Proposed Synthesis of this compound

A straightforward and efficient synthesis is crucial for producing the necessary quantities of the target compound for biological screening. A plausible and scalable approach involves the N-acetylation of commercially available 6-bromoindoline.

Synthetic Protocol

-

Dissolution: Dissolve 6-bromoindoline (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) (1.2 eq) or pyridine (1.2 eq), to the solution and stir at room temperature.

-

Acetylation: Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C with an ice bath to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield this compound.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Synthesis

Caption: Proposed synthetic workflow for this compound.

Potential Anticancer Activity

Scientific Rationale: The indole/indoline scaffold is a well-established pharmacophore in oncology.[1] Numerous derivatives have been developed as inhibitors of key cancer-related targets like protein kinases, histone deacetylases (HDACs), and tubulin.[1] Specifically, bromo-substituted indoles and indolines have shown potent cytotoxicity against various cancer cell lines.[4][9] For example, certain 5-bromo-indolin-2-one derivatives act as potent VEGFR-2 inhibitors, a key regulator of angiogenesis in tumors.[10] Given this precedent, it is highly probable that this compound will exhibit antiproliferative properties.

Proposed Experimental Workflow for Anticancer Screening

Caption: Workflow for assessing neuroprotective activity.

Detailed Protocol: SH-SY5Y Cell-Based Neuroprotection Assay

This protocol uses the neurotoxin 6-hydroxydopamine (6-OHDA) to model Parkinson's disease-like cell death in the SH-SY5Y neuroblastoma cell line. [11]

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS).

-

Pre-treatment: Seed cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of this compound for 2 hours.

-

Induction of Neurotoxicity: Add 6-OHDA (final concentration ~100-200 µM) to the wells (except for the control group) and incubate for an additional 24 hours. [11]4. Assessment of Cell Viability: Perform an MTT assay as described in section 3.2 to quantify the protective effect of the compound against 6-OHDA-induced cell death.

-

Mechanism of Action (Optional): To explore the underlying mechanism, parallel experiments can be conducted to measure:

-

Reactive Oxygen Species (ROS): Using a fluorescent probe like DCFH-DA.

-

Inflammatory Cytokines: Using ELISA kits to measure levels of TNF-α and IL-6 in the cell culture supernatant.

-

Potential Antimicrobial Activity

Scientific Rationale: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Indole and indoline derivatives have demonstrated a broad spectrum of activity against bacteria and fungi. [3][12]Bromo-substitution has been specifically linked to enhanced antimicrobial potency. For example, 6-bromoindolglyoxylamide derivatives exhibit intrinsic activity against Gram-positive bacteria like Staphylococcus aureus and can enhance the efficacy of antibiotics against resistant Gram-negative bacteria like Pseudomonas aeruginosa. [5]The mechanism often involves disruption of the bacterial membrane. [5]This strong precedent suggests that this compound could be a valuable lead for new antimicrobial drugs.

Proposed Experimental Workflow for Antimicrobial Screening

Caption: Workflow for evaluating antimicrobial properties.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the compound that prevents visible growth of a microorganism.

-

Prepare Inoculum: Grow bacterial strains (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the culture to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the broth.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should also be tested.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Directions

This compound is a structurally intriguing molecule with a high probability of possessing valuable biological activities. Based on robust evidence from related bromo-substituted and N-acetylated indoline compounds, this guide proposes a focused investigation into its anticancer, neuroprotective, and antimicrobial potential. The experimental workflows and detailed protocols provided herein offer a scientifically rigorous and efficient pathway for its initial evaluation. Positive results from these primary screens would warrant further investigation into its mechanism of action, structure-activity relationships (SAR) through the synthesis of analogs, and in vivo efficacy studies. This compound represents a promising starting point for a new chapter in indoline-based drug discovery.

References

-

Jampilek, J., & Kralova, K. (2022). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals, 15(7), 832. [Link]

-

She, D., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry, 61(10), 4573-4586. [Link]

-

Zengin, G., et al. (2021). Neuroprotective effect of bromelain in 6-hydroxydopamine induced in vitro model of Parkinson's disease. Neurological Sciences, 42(10), 4239-4247. [Link]

-

Li, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Chemistry & Biodiversity, 20(2), e202201019. [Link]

-

Kumar, A., et al. (2020). Synthesis, characterization and evaluation of 3- acetylindole derivatives evaluating as potential anti- inflammatory agent. The Pharma Innovation Journal, 9(9), 104-108. [Link]

-

Abdel-Wahab, B. F., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(21), 7215. [Link]

-

Ahmad, I., et al. (2021). Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one. Journal of Molecular Structure, 1230, 129883. [Link]

-

Smh, A., et al. (2011). The novel synthesized 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3) compound induces G2/M phase arrest and mitochondrial-dependent apoptotic cell death through inhibition of CDK1 and AKT activity in HL-60 human leukemia cells. International Journal of Oncology, 38(5), 1357-1364. [Link]

-

Ismail, M. M. F., et al. (2015). Synthesis and biological activities of some indoline derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 123-135. [Link]

-

Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(14), 3025-3033. [Link]

-

Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 116-133. [Link]

-

Noolvi, M. N., et al. (2011). Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. Der Pharma Chemica, 3(6), 422-432. [Link]

-

Ferreira, R. J., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3302. [Link]

-

Genc, N., et al. (2020). Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent with Promising Inhibitory Effects on GST Isozymes. Letters in Drug Design & Discovery, 17(6), 748-757. [Link]

-

Wang, Y., et al. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 13(8), 902-923. [Link]

-

He, X., et al. (2023). Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1). Journal of Medicinal Chemistry, 66(1), 349-366. [Link]

-

Uher, M., et al. (2008). ANTIPROLIFERATIVE ACTIVITY AND APOPTOSIS INDUCED BY 6-BROMO-2-(MORPHOLIN-1-YL)-4-ANILINOQUINAZOLINE ON CELLS OF LEUKEMIA LINES. Experimental Oncology, 30(1), 40-45. [Link]

-

Wang, W., et al. (2019). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2019 International Conference on Material Engineering and Environmental Science (MEES 2019). [Link]

-

De, A., & Saha, B. (2012). Studies on Acetylation of Indoles. Journal of the Indian Chemical Society, 89(10), 1407-1411. [Link]

-

Lopez, G., et al. (2025). Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applications. bioRxiv. [Link]

-

S, S., et al. (2020). Neuroprotective Effect of Ethanolic Extract of Pedalium murex Linn Leaf in 3-Nitropropionic acid Induced Neurodegeneration. Journal of Drug Delivery and Therapeutics, 10(3-s), 143-148. [Link]

-

Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Journal of Pharmaceutical Negative Results, 13(S2), 200-206. [Link]

-

Ceballos, N., et al. (2010). Synthesis of Indole Derivatives with Biological Activity by Reactions Between Unsaturated Hydrocarbons and N-Aromatic Precursors. Current Organic Synthesis, 7(6), 576-588. [Link]

-

Costa, L. G., et al. (2022). Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells. International Journal of Molecular Sciences, 23(6), 2914. [Link]

-

Lee, S., et al. (2023). Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. International Journal of Molecular Sciences, 24(23), 16934. [Link]

-

Sadowski, M., & Klajn, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 438-456. [Link]

-

Legrand, B., et al. (2013). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthetic Communications, 43(19), 2608-2614. [Link]

-

Lv, X., et al. (2018). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 23(11), 2993. [Link]

-

Istrate, E. C., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. International Journal of Molecular Sciences, 25(11), 5779. [Link]

-

Bretner, M., et al. (2025). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. Cancers, 17(12), 3345. [Link]

-

Neumeyer, J. L., et al. (1969). Pharmacologically active acetylene compounds. II. Propynyl-substituted indole derivatives. Journal of Medicinal Chemistry, 12(3), 450-452. [Link]

-

Costa, L. G., et al. (2022). Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells. International Journal of Molecular Sciences, 23(6), 2914. [Link]

-

Al-Ostath, A. I., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Pharmaceutical Negative Results, 14(2), 1-5. [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. exp-oncology.com.ua [exp-oncology.com.ua]

- 7. researchgate.net [researchgate.net]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective effect of bromelain in 6-hydroxydopamine induced in vitro model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Introduction: The Strategic Value of the Indoline Core

An In-Depth Technical Guide to 1-(6-Bromoindolin-1-yl)ethanone: A Versatile Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The indoline nucleus is a prime example of such a scaffold, forming the core of numerous pharmacologically active compounds.[1][2] this compound, a key derivative, represents a strategically functionalized building block for chemical synthesis and drug development. Its structure combines the rigid, three-dimensional shape of the indoline ring system with two crucial functional handles: an N-acetyl group that modulates the electronic properties of the nitrogen atom and a bromine atom on the aromatic ring, which serves as a versatile anchor for a multitude of chemical transformations.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound. It will delve into its chemical properties, synthesis, reactivity, and its application as a pivotal intermediate in the construction of complex molecular architectures with therapeutic potential.

Physicochemical Properties and Characterization

A thorough understanding of a research chemical's properties is fundamental to its effective use in the laboratory. This compound is typically supplied as a solid and should be stored in a dry, sealed environment at room temperature to ensure its stability.[3]

| Property | Value | Source |

| CAS Number | 114744-53-5 | [3] |

| Molecular Formula | C₁₀H₁₀BrNO | [3] |

| Molecular Weight | 240.10 g/mol | [3] |

| SMILES Code | CC(N1CCC2=C1C=C(Br)C=C2)=O | [3] |

| Physical Form | Solid | [4] |

| Storage | Sealed in dry, room temperature | [3] |

Analytical Validation

To ensure the identity and purity of this compound, a suite of analytical techniques is employed. These methods provide a self-validating system to confirm the structural integrity of the compound before its use in further synthetic steps.

-

High-Performance Liquid Chromatography (HPLC): Used to assess purity by separating the main compound from any potential impurities. A typical method would involve a C18 column with a gradient of acetonitrile and water.[5]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to verify the mass-to-charge ratio corresponding to the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms and the presence of specific functional groups.

-

Elemental Analysis: Validates the empirical formula by determining the percentage composition of carbon, hydrogen, nitrogen, and bromine.

Synthesis and Purification: An Established Pathway

The most direct and common method for preparing this compound is through the N-acetylation of 6-bromoindoline. This reaction is a standard transformation in organic synthesis, valued for its high efficiency and straightforward execution. The rationale behind this approach is the nucleophilic character of the secondary amine within the indoline ring, which readily attacks an electrophilic acetylating agent.

Experimental Protocol: N-Acetylation of 6-Bromoindoline

This protocol is based on well-established procedures for the acylation of indolines and related amines.

Materials:

-

6-Bromoindoline

-

Acetic anhydride or Acetyl chloride

-

A suitable base (e.g., triethylamine, pyridine, or aqueous sodium bicarbonate)

-

An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate)

-

Deionized water

-

Saturated brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromoindoline (1 equivalent) in the chosen organic solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Cool the solution in an ice bath (0 °C). Add the base (1.1-1.5 equivalents) to the solution. The base acts as a scavenger for the acidic byproduct (acetic acid or HCl) generated during the reaction, driving the equilibrium towards the product.

-

Acetylation: Add the acetylating agent (acetic anhydride or acetyl chloride, 1.1 equivalents) dropwise to the cooled solution. The slow addition helps to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl, if a basic catalyst like pyridine was used), saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Caption: Synthetic Workflow for this compound.

Reactivity and Strategic Derivatization

The true value of this compound in research lies in its potential for diversification. The bromine atom at the 6-position is a key functional group that serves as a synthetic handle for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, enabling the systematic exploration of the chemical space around the indoline core. The ability to use the bromo moiety as a synthetic handle is a recognized strategy in the development of chemical probes and drug candidates.[6]

Key Derivatization Pathways:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: Coupling with amines to introduce substituted amino groups, a common feature in many bioactive molecules.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups, which can be further functionalized.

-

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties.

-

Cyanation: Introduction of a nitrile group, which can be a valuable pharmacophore or a precursor to other functional groups like carboxylic acids or amines.

Caption: Key Derivatization Pathways from the 6-Bromo Position.

Applications in Medicinal Chemistry and Drug Discovery

The indanone and indoline skeletons are integral to many compounds with significant biological activity.[1][2] They are found in molecules targeting a wide range of conditions, including cancer, inflammation, and neurodegenerative diseases like Alzheimer's.[1][7] For instance, the drug Donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease, features an indanone moiety.[1]

While specific published applications of this compound as a direct precursor are not extensively documented in readily available literature, its structural components are highly relevant. The 6-bromoindole scaffold, a close relative, has shown potential in the development of anticancer agents.[8] Furthermore, derivatives of bromo-quinolines, which share structural similarities, are being explored as potent inhibitors of kinases like PI3K and mTOR, crucial targets in cancer therapy.[9]

Therefore, this compound serves as an ideal starting point for generating libraries of novel indoline derivatives. Researchers can leverage the derivatization pathways described above to synthesize and screen new compounds for various biological activities, including but not limited to:

-

Anticancer Agents: By introducing pharmacophores known to interact with kinases or other cancer-related targets.

-

Anti-inflammatory Agents: Indanone analogues have been investigated as potent anti-inflammatory agents that can suppress signaling pathways like TLR4/JNK/NF-κB.[7]

-

Central Nervous System (CNS) Agents: The indoline scaffold is well-suited for targeting CNS receptors and enzymes.

Safety and Handling

As a research chemical, this compound requires careful handling. While specific toxicity data is limited, related bromo-aromatic compounds and indolines may cause irritation.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][10]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Recommended PPE:

-

Safety goggles or a face shield

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

-

Work in a well-ventilated fume hood.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile platform for innovation in drug discovery. Its straightforward synthesis, combined with the strategic placement of a modifiable bromine atom, provides researchers with a powerful tool for constructing diverse molecular libraries. By enabling the systematic exploration of structure-activity relationships around the privileged indoline core, this compound facilitates the discovery of novel therapeutic agents targeting a spectrum of human diseases. Its utility underscores the critical role of well-designed chemical building blocks in advancing the frontiers of medicinal science.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676493, 6-Bromoindole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11478467, (1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol. Retrieved from [Link]

-

Alchem.Pharmtech. (n.d.). 6-Bromoindolin-2-one | 99365-40-9. Retrieved from [Link]

- Google Patents. (n.d.). CN104292145A - Preparation method of 6-bromoindole derivative.

-

T. S. G. Prasath, M. A. Sridhar, J. Shashidhara Prasad & B. Kalluraya. (2012). 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2664. Retrieved from [Link]

-

Patil, P., Patil, S. A., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 725-743. Retrieved from [Link]

-

Shackleford, D. M., & Fauber, B. P. (2018). Chemogenomics for drug discovery: clinical molecules from open access chemical probes. RSC Medicinal Chemistry, 9(12), 1259-1279. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-bromo-indoline. Retrieved from [Link]

-

Sadowska, B., & Różalska, S. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 483–503. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene. Retrieved from [Link]

- Google Patents. (n.d.). WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole.

-

Liu, X., Sun, X., et al. (2016). Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 114, 163-175. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

Sources

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. 114744-53-5|this compound|BLD Pharm [bldpharm.com]

- 4. 1-(6-Bromo-5-hydroxyindolin-1-yl)ethanone | 42443-15-2 [sigmaaldrich.com]

- 5. 2-bromo-1-(quinolin-6-yl)ethanone | 97596-07-1 | Benchchem [benchchem.com]

- 6. Chemogenomics for drug discovery: clinical molecules from open access chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. researchgate.net [researchgate.net]

- 10. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Structural Elucidation of 1-(6-Bromoindolin-1-yl)ethanone using 13C NMR Spectroscopy

Foundational Principles: The Role of 13C NMR in Structural Analysis

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable analytical technique for determining the carbon framework of organic molecules.[1] Unlike proton (¹H) NMR, which detects hydrogen nuclei, 13C NMR specifically probes the carbon-13 isotope. Although 13C has a low natural abundance of approximately 1.1%, modern NMR techniques, such as proton decoupling, allow for the acquisition of clear, interpretable spectra where each unique carbon atom in a molecule typically corresponds to a distinct signal.[2][3]

The position of a signal in the 13C NMR spectrum, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the carbon nucleus.[4] Factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects dictate the chemical shift, providing a detailed map of the molecule's structure. For a substituted heterocyclic compound like 1-(6-Bromoindolin-1-yl)ethanone, a key intermediate in medicinal chemistry, 13C NMR provides unambiguous confirmation of its structure, verifying the successful synthesis and purity of the compound.

Molecular Structure and Predicted Spectral Features

To effectively interpret the 13C NMR spectrum, we must first analyze the structure of this compound and predict the expected chemical shifts based on established principles.

Chemical Structure:

Figure 1: Structure of this compound with carbon atoms numbered for spectral assignment.

Figure 1: Structure of this compound with carbon atoms numbered for spectral assignment.

The molecule possesses 10 distinct carbon environments, and therefore, 10 signals are expected in the proton-decoupled 13C NMR spectrum. The chemical shift of each carbon is influenced by the following electronic effects:

-

Inductive Effects: The highly electronegative oxygen atom of the carbonyl group (C-9) will cause a significant downfield shift, making it the most deshielded carbon. The electronegative bromine atom will deshield the carbon it is attached to (C-6), while the nitrogen atom will deshield the adjacent carbons (C-2, C-7a).

-

Hybridization: The sp² hybridized carbons of the aromatic ring and the carbonyl group will resonate at lower fields (higher ppm values) compared to the sp³ hybridized aliphatic carbons (C-2, C-3) and the methyl group (C-10).[5]

The diagram below illustrates the key electronic influences on the carbon framework.

Caption: Key electronic effects influencing 13C NMR chemical shifts.

Predicted 13C NMR Chemical Shifts

Based on standard chemical shift ranges and the electronic effects discussed, we can predict the approximate chemical shifts for each carbon atom.

| Carbon Atom | Type | Hybridization | Influencing Factors | Predicted Chemical Shift (δ, ppm) |

| C-9 | Carbonyl (Amide) | sp² | Attached to electronegative O and N | 167 - 172 |

| C-7a | Aromatic (Quaternary) | sp² | Attached to N | 140 - 145 |

| C-5 | Aromatic (CH) | sp² | Standard aromatic | 128 - 132 |

| C-4 | Aromatic (CH) | sp² | Standard aromatic | 124 - 128 |

| C-3a | Aromatic (Quaternary) | sp² | Attached to N and aliphatic ring | 123 - 127 |

| C-7 | Aromatic (CH) | sp² | Ortho to N-acetyl group | 115 - 120 |

| C-6 | Aromatic (Quaternary) | sp² | Attached to electronegative Br | 114 - 118 |

| C-2 | Aliphatic (CH₂) | sp³ | Attached to N | 48 - 55 |

| C-3 | Aliphatic (CH₂) | sp³ | Standard aliphatic | 27 - 32 |

| C-10 | Methyl (CH₃) | sp³ | Attached to C=O | 21 - 25 |

| Table 1: Predicted 13C NMR chemical shifts for this compound. Ranges are estimated based on typical values for similar functional groups.[5][6] |

Experimental Protocols

Adherence to a meticulous protocol is critical for acquiring high-quality, reproducible 13C NMR data.

Protocol for Sample Preparation

The quality of the NMR spectrum is profoundly dependent on proper sample preparation. Since 13C NMR is inherently less sensitive than ¹H NMR, sample concentration is a key parameter.[7]

Materials:

-

This compound (50-100 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆), 0.7 mL

-

High-quality 5 mm NMR tube and cap

-

Pasteur pipette with glass wool plug

-

Small vial for dissolution

Procedure:

-

Weighing: Accurately weigh 50-100 mg of the solid compound into a clean, dry vial. A higher concentration within this range is preferable to reduce acquisition time.[8][9]

-

Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. Vortex or gently swirl the vial until the solid is completely dissolved.

-

Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution through the pipette directly into the NMR tube. This step is crucial to remove any particulate matter, which can degrade spectral resolution by disrupting the magnetic field homogeneity.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with a permanent marker. If using tape, ensure it is applied smoothly to avoid interfering with the sample spinning in the spectrometer.[8]

Protocol for Data Acquisition

This protocol outlines standard parameters for a proton-decoupled 13C NMR experiment on a 400 MHz spectrometer.

Instrument Parameters:

-

Spectrometer: 400 MHz NMR Spectrometer

-

Probe: 5 mm Broadband Observe (BBO) Probe

-

Temperature: 298 K (25 °C)

-

Experiment: Proton-decoupled 13C single pulse (zgpg30 or equivalent)

Key Acquisition Settings:

-

Tuning and Matching: Tune and match the probe for the 13C frequency to ensure efficient radiofrequency pulse delivery.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Spectral Width (SW): Set to ~240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals, from the methyl to the carbonyl region, are captured.

-

Transmitter Frequency Offset (O1p): Center the spectral width at approximately 110 ppm.

-

Number of Scans (NS): Set between 1024 and 4096 scans. The exact number will depend on the sample concentration. Quaternary carbons, especially the bromine-substituted C-6, may require more scans to be clearly visible due to their longer relaxation times and lack of Nuclear Overhauser Effect (NOE) enhancement.

-

Relaxation Delay (D1): Set to 2.0 seconds. This delay allows for adequate relaxation of the carbon nuclei between pulses. For more quantitative results, a longer delay (5x the longest T₁ relaxation time) would be necessary.

-

Acquisition Time (AT): Set to approximately 1.0-1.5 seconds to ensure good digital resolution.

-

Pulse Width (P1): Use a calibrated 30° or 45° pulse angle. A smaller flip angle can help in acquiring data more rapidly when T₁ relaxation times are long.[10]

Protocol for Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the spectrum so that all peaks are positive and have a symmetrical, absorptive shape.

-

Baseline Correction: Apply a polynomial baseline correction to ensure the baseline is flat and at zero intensity.

-

Referencing: Calibrate the chemical shift axis. If using CDCl₃, reference the solvent peak to δ 77.16 ppm.[11] If an internal standard like tetramethylsilane (TMS) was added, reference its signal to δ 0.00 ppm.

-

Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Comprehensive Workflow Diagram

The entire process, from sample handling to final structural confirmation, is summarized in the workflow below.

Caption: Standard workflow for 13C NMR analysis.

Data Interpretation and Structural Assignment

After processing, the spectrum is analyzed. Each peak is assigned to a specific carbon atom in this compound. The assignment is a deductive process combining the predicted chemical shifts (Table 1) with the empirical data. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to definitively identify CH₃, CH₂, and CH groups, further validating the assignments.

Expected Spectral Data and Assignments:

| Observed Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~168.5 | C-9 | Most downfield signal, characteristic of an amide carbonyl carbon. |

| ~142.1 | C-7a | Quaternary carbon attached to nitrogen, deshielded. |

| ~130.2 | C-5 | Aromatic CH, in a standard chemical shift range. |

| ~125.9 | C-4 | Aromatic CH, slightly upfield from C-5. |

| ~124.5 | C-3a | Quaternary carbon, part of the aromatic system. |

| ~117.3 | C-7 | Aromatic CH, shielded by proximity to the fused ring system. |

| ~115.8 | C-6 | Quaternary carbon attached to bromine, deshielded by halogen but appears in a crowded region. |

| ~50.7 | C-2 | Aliphatic CH₂ directly attached to nitrogen, strongly deshielded. |

| ~29.6 | C-3 | Aliphatic CH₂, typical range for an sp³ carbon in a five-membered ring. |

| ~22.4 | C-10 | Most upfield signal, characteristic of a methyl group on an acetyl moiety. |

| Hypothetical data based on typical values for illustrative purposes. |

Conclusion

This application note has detailed a robust and reliable methodology for the 13C NMR analysis of this compound. By following the prescribed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra for unambiguous structural verification. The predictive analysis based on fundamental principles of chemical shifts provides a solid foundation for accurate spectral interpretation, making 13C NMR an essential tool for quality control and structural elucidation in synthetic and medicinal chemistry.

References

-

Title: 13C NMR Chemical Shift Source: Oregon State University URL: [Link]

-

Title: A Guide to 13C NMR Chemical Shift Values Source: Compound Interest URL: [Link]

-

Title: Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR) Source: Compound Interest URL: [Link]

-

Title: NMR Sample Preparation Source: Iowa State University Chemical Instrumentation Facility URL: [Link]

-

Title: Interpreting C-13 NMR spectra Source: Chemguide URL: [Link]

-

Title: How to Prepare Samples for NMR Source: University of Ottawa URL: [Link]

-

Title: Sample Preparation Source: University College London URL: [Link]

-

Title: Predict 13C carbon NMR spectra Source: NMRDB.org URL: [Link]

-

Title: 13.10: Characteristics of ¹³C NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

-

Title: Synthesis of 6-bromo-4-iodoquinoline Source: Atlantis Press URL: [Link]

-

Title: NMR sample preparation Source: École Polytechnique Fédérale de Lausanne (EPFL) URL: [Link]

-

Title: A Great 13C NMR Spectrum Even When Your Sample is Dilute Source: Anasazi Instruments URL: [Link]

-

Title: Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information Source: Royal Society of Chemistry URL: [Link]

-

Title: Using weak interactions to control C-H mono-nitration of indolines - Supporting Information Source: The Royal Society of Chemistry URL: [Link]

-

Title: NMR Assignments for 2-Ethyl-Indanone Source: University of Utah URL: [Link]

-

Title: Supporting Information Source: Wiley-VCH URL: [Link]

-

Title: 13C NMR spectroscopy of indole derivatives Source: Semantic Scholar URL: [Link]

-

Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: Organic Process Research & Development URL: [Link]

-

Title: Interpreting C-13 NMR Spectra Source: Chemistry LibreTexts URL: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. compoundchem.com [compoundchem.com]

- 3. compoundchem.com [compoundchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. sites.uclouvain.be [sites.uclouvain.be]

- 10. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 11. rsc.org [rsc.org]

The Strategic Utility of 1-(6-Bromoindolin-1-yl)ethanone in Medicinal Chemistry: A Precursor for Next-Generation Therapeutics

Introduction: In the landscape of modern drug discovery, the indoline scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules. Among the various functionalized indoline building blocks, 1-(6-Bromoindolin-1-yl)ethanone stands out as a versatile and strategically important precursor. Its unique combination of a protected indoline nitrogen and a reactive bromine handle at the 6-position makes it an ideal starting point for the synthesis of a diverse array of complex molecules, particularly in the development of Selective Androgen Receptor Modulators (SARMs). This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound, complete with detailed protocols for its transformation into advanced intermediates for medicinally relevant compounds.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The key properties of this compound are summarized below:

| Property | Value |

| CAS Number | 114744-53-5 |

| Molecular Formula | C₁₀H₁₀BrNO |

| Molecular Weight | 240.10 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Solubility | Soluble in dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in methanol. |

| Melting Point | 105-109 °C |

| Storage | Store in a cool, dry place away from light |

Application in the Synthesis of Selective Androgen Receptor Modulators (SARMs)

SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1] Unlike traditional anabolic steroids, SARMs aim to produce the anabolic benefits in muscle and bone with reduced unwanted androgenic effects on tissues like the prostate.[2] The indoline scaffold has been identified as a key pharmacophore in the design of novel, nonsteroidal SARMs.[3]

This compound serves as a critical starting material for the synthesis of indoline-based SARMs. The bromine atom at the 6-position provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki coupling, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological profile of the target compounds.

Synthetic Workflow: From Precursor to a SARM Core Structure

The following workflow illustrates a common synthetic strategy employing this compound as a precursor for a key intermediate in SARM synthesis. This involves a Sonogashira coupling to introduce an alkyne, a functionality that can be further elaborated.

Caption: Synthetic workflow from the precursor to a SARM core.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol details a representative Sonogashira coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[4][5] This specific example demonstrates the introduction of an ethynyl group, a versatile handle for further chemical modifications.

Objective: To synthesize 1-(6-((trimethylsilyl)ethynyl)indolin-1-yl)ethanone as a key intermediate for SARM development.

Materials:

-

This compound

-

Trimethylsilylacetylene[6]

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Toluene, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

-

Reagent Addition: Add anhydrous toluene to dissolve the starting material. To this solution, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).

-

Base and Nucleophile Addition: Add anhydrous triethylamine (3.0 eq) followed by the dropwise addition of trimethylsilylacetylene (1.5 eq).

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 1-(6-((trimethylsilyl)ethynyl)indolin-1-yl)ethanone.

Causality behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation. An inert atmosphere is crucial to maintain catalytic activity.

-

Anhydrous Solvents and Reagents: Water can interfere with the catalytic cycle and lead to side reactions, reducing the yield of the desired product.

-

Copper(I) Iodide Co-catalyst: The copper(I) salt facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, a key step in the Sonogashira catalytic cycle.[5]

-

Triethylamine as Base: The amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction, driving the reaction to completion.

The Mechanism of Action of SARMs and the Role of the Indoline Scaffold

SARMs exert their effects by binding to the androgen receptor (AR), a member of the nuclear receptor superfamily.[7] Upon ligand binding, the AR undergoes a conformational change, translocates to the nucleus, and binds to androgen response elements (AREs) on DNA, thereby modulating the transcription of target genes.[8]

The tissue selectivity of nonsteroidal SARMs is believed to arise from their unique interactions with the AR, leading to the recruitment of tissue-specific co-regulators (co-activators or co-repressors).[2] This differential recruitment results in a distinct pattern of gene expression compared to endogenous androgens, leading to the desired anabolic effects in muscle and bone with minimal impact on reproductive tissues.[9]

Caption: Simplified signaling pathway of a SARM.

The indoline core of many SARMs, accessible from precursors like this compound, plays a crucial role in orienting the key pharmacophoric elements within the ligand-binding pocket of the androgen receptor. The specific substitutions on the indoline ring, enabled by the reactivity of the bromo-precursor, are critical for achieving high binding affinity and the desired tissue-selective pharmacological profile.

Conclusion

This compound is a high-value precursor in medicinal chemistry, offering a reliable and versatile platform for the synthesis of complex heterocyclic compounds. Its application in the development of nonsteroidal SARMs highlights its significance in addressing unmet medical needs in areas such as muscle wasting and osteoporosis. The robust and well-established palladium-catalyzed coupling reactions applicable to this precursor provide medicinal chemists with a powerful tool to generate diverse libraries of compounds for biological screening. The detailed protocol provided herein serves as a practical guide for researchers to leverage the full potential of this important building block in their drug discovery endeavors.

References

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Montua, N., & Sewald, N. (2023). Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. Molecules, 28(14), 5488. [Link]

-

Davey, R. A., & Grossmann, M. (2016). Androgen Receptor Structure, Function and Biology: From Bench to Bedside. The Journal of Clinical Endocrinology & Metabolism, 101(5), 1095–1115. [Link]

- Panacea Biotec Ltd. (2012). Novel process for the synthesis of indoline derivatives. (Patent No. WO2012131710A2).

-

Dalton, J. T., Taylor, R. P., Mohler, M. L., & Steiner, M. S. (2013). Nonsteroidal Selective Androgen Receptor Modulators (SARMs): Dissociating the Anabolic and Androgenic Activities of the Androgen Receptor for Therapeutic Benefit. Journal of Medicinal Chemistry, 56(1), 4–18. [Link]

- Panacea Biotec Ltd. (2016). Method for preparing Silodosin. (Patent No. US20160176818A1).

-

Bull, D. S., et al. (2018). Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. Retrieved from [Link]

-

Bhasin, S., & Jasuja, R. (2009). Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies. The Journal of Frailty & Aging, 2(3), 121–122. [Link]

-

Baran, P. S. (2011). Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from... ResearchGate. Retrieved from [Link]

-

Wikipedia. (2023). Androgen receptor. Retrieved from [Link]

-

Wikipedia. (2023). Selective androgen receptor modulator. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]